4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
650638-04-3 |
|---|---|
Molecular Formula |
C8H4ClN5S |
Molecular Weight |
237.67 g/mol |
IUPAC Name |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4ClN5S/c9-6-5-3-13-14(7(5)12-4-11-6)8-10-1-2-15-8/h1-4H |
InChI Key |
QHTVSJHZDDJEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts yield. Morpholine acts as both solvent and base in coupling reactions, simplifying purification. Comparative studies show that 2-propanol reduces reaction times by 50% compared to 2-MeTHF while maintaining >85% yield.
Solvent Performance Comparison
| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-MeTHF | 24 | 78 | 92 |
| 2-Propanol | 12 | 86 | 95 |
| Morpholine | 18 | 82 | 93 |
Catalytic Systems
Alternative catalysts like CuI or CuBr were less effective than CuCl, which achieved 86% yield with 30 mol% loading. Ligands such as bipyridine provided inferior results compared to 1,10-phenanthroline.
Purification and Crystallization
Final purification involves solvent-mediated crystallization. A mixture of 2-propanol and n-heptane (7:3 v/v) at 0–5°C yields high-purity (>98%) 4-chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine as a white crystalline solid.
Crystallization Protocol
-
Dissolution : Crude product in 2-propanol (7.5 volumes) at 80°C.
-
Cooling : Gradual cooling to 0°C over 2 hr.
-
Filtration : Isolation via vacuum filtration, washing with chilled 2-propanol.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses using HPLC-MS confirmed >98% purity across three independent syntheses.
Scale-Up Considerations
Industrial-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. Key parameters include:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable antimicrobial properties. A study published in the MDPI journal highlighted the synthesis of various pyrazole derivatives that showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from to , indicating strong bactericidal effects compared to standard antibiotics like Amikacin, which had an MIC of .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |
|---|---|---|---|
| Compound 3a | 0.125 | Effective | Effective |
| Compound 10a | 0.125 | Effective | Ineffective |
| Amikacin | 32.0 | Effective | Ineffective |
Anticancer Potential
The anticancer applications of 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine are particularly promising. Various studies have reported that this compound and its derivatives possess significant cytotoxic effects against multiple cancer cell lines. For instance, a recent study indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited GI50 values as low as against NCI-60 cancer cell lines .
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | NCI-H226 | 18–30 |
| Compound B | NPC-TW01 | 10 |
| Compound C | A549 | <5 |
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases.
- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with specific receptors involved in cognitive function .
Mechanism of Action
The primary mechanism of action of 2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-d]pyrimidine core : A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
- Chlorine at position 4 : A reactive leaving group, enabling nucleophilic substitution for further derivatization .
- Thiazole at position 1 : A five-membered aromatic ring (C₃H₂NS) contributing to electronic and steric effects.
The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents at positions 1 and 3. Below is a detailed comparison with structurally related analogs:
Substituent Variations at Position 1
Alkyl Substituents
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 100644-66-4): Molecular Weight: 154.56 g/mol . Applications: Often used as a precursor for further functionalization .
- 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5): Molecular Weight: 181.63 g/mol .
Aryl and Heteroaryl Substituents
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine :
4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine :
- 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (Target Compound): Estimated Molecular Weight: ~238.52 g/mol (C₈H₅ClN₅S).
Substituent Variations at Position 4
- 4-Amino Derivatives: 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine:
- Applications : Demonstrated antibacterial and kinase inhibitory activity in preclinical studies .
- 4-Hydroxy Derivatives :
- 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one :
- Properties : The hydroxyl group increases polarity, improving solubility but reducing cell permeability .
Q & A
Q. What are the common synthetic routes for 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized during synthesis?
Synthesis typically involves multistep reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. For example, a chloro-substituted intermediate may undergo nucleophilic substitution with thiazole derivatives under reflux conditions. Key steps include:
- Chlorination : Use of POCl₃ or PCl₅ to introduce the chloro group at position 4 .
- Thiazole coupling : Reaction with 2-aminothiazole derivatives in the presence of a catalyst (e.g., Pd or Cu-based systems) .
Purity optimization : - Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for final purification .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns. For instance, the thiazole proton signals appear as doublets (δ 7.2–8.1 ppm), while pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.3–9.0 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the pyrimidine ring: 1.33–1.48 Å) and dihedral angles between the thiazole and pyrazolo moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278.0462) .
Q. How does the compound’s structure influence its pharmacological activity as a kinase inhibitor?
The pyrazolo[3,4-d]pyrimidine scaffold acts as a purine isostere, enabling competitive binding to ATP pockets in kinases (e.g., FLT3, VEGFR-2). Key structural determinants:
- Chloro group at position 4 : Enhances hydrophobic interactions with kinase hinge regions (e.g., Cys 694 in FLT3) .
- Thiazole substituent : Modulates solubility and selectivity by introducing π-π stacking or hydrogen bonding with adjacent residues .
- Planar conformation : Facilitates deep penetration into the catalytic cleft .
Advanced Research Questions
Q. How can substituent modifications at positions 1 and 4 improve target selectivity and reduce off-target effects?
- Position 1 (thiazole) : Replace thiazole with substituted aryl/heteroaryl groups (e.g., pyridine) to alter steric bulk and hydrogen-bonding capacity. For example, bulkier groups reduce off-target binding to Src family kinases .
- Position 4 (chloro) : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity, or with polar groups (e.g., NH₂) to improve solubility while retaining hinge-region interactions .
Validation : - Perform kinase profiling assays (e.g., KINOMEscan) to assess selectivity .
- Use molecular dynamics simulations to predict binding free energy changes (ΔG) .
Q. What strategies resolve contradictions in reported bioactivity data across cell lines or enzymatic assays?
- Cell permeability : Assess logP and efflux ratios (e.g., Caco-2 assay) to confirm intracellular availability .
- Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation .
- Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-kinase targets (e.g., NADPH oxidase) that may confound results .
Q. How can solubility and bioavailability be enhanced without compromising kinase inhibition potency?
- Prodrug approaches : Introduce phosphate or acetyl groups at the thiazole nitrogen for pH-dependent release in target tissues .
- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve aqueous solubility .
- Structural tweaks : Add polar substituents (e.g., morpholine) to the pyrazolo ring while maintaining critical chloro-thiazole interactions .
Q. What experimental models are suitable for evaluating antitumor efficacy in vivo?
- Xenograft models : Use immunodeficient mice implanted with FLT3-ITD-driven MV4-11 leukemia cells to assess tumor growth inhibition .
- PDX models : Patient-derived xenografts with VEGFR-2 overexpression (e.g., renal carcinoma) for translational relevance .
Endpoints : - Measure tumor volume reduction and phospho-kinase levels (e.g., p-FLT3, p-VEGFR2) via immunohistochemistry .
Methodological Considerations
Q. How should crystallographic data be interpreted to guide structure-based drug design?
Q. What are the best practices for handling contradictory cytotoxicity data between enzymatic and cell-based assays?
- Enzymatic assay controls : Include known inhibitors (e.g., PP2 for Src kinases) to validate assay conditions .
- Cell viability normalization : Use isogenic cell lines (wild-type vs. kinase-mutant) to isolate target-specific effects .
- Dose-response analysis : Calculate IC₅₀ values in both systems; discrepancies >10-fold suggest off-target mechanisms .
Q. How can computational tools predict metabolite formation and toxicity risks early in development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
